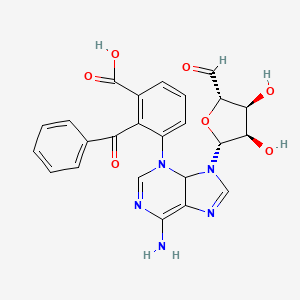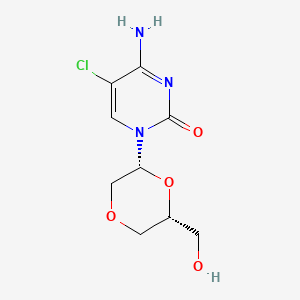![molecular formula C17H21N5O3 B12920410 2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one CAS No. 647831-12-7](/img/structure/B12920410.png)
2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diamino-5-(6-(benzo[d]oxazol-2-yl)-6-hydroxyhexyl)pyrimidin-4(1H)-one is a complex organic compound that features a pyrimidine ring substituted with amino groups and a benzo[d]oxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(6-(benzo[d]oxazol-2-yl)-6-hydroxyhexyl)pyrimidin-4(1H)-one typically involves multiple steps:
Formation of the Benzo[d]oxazole Moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Attachment of the Hexyl Chain: The benzo[d]oxazole derivative is then reacted with a hexyl halide under basic conditions to introduce the hexyl chain.
Formation of the Pyrimidine Ring:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]oxazole moiety.
Reduction: Reduction reactions can target the pyrimidine ring or the benzo[d]oxazole moiety.
Substitution: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various reduced forms of the compound.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.
Materials Science: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings.
Biological Research: It can be used as a probe or reagent in various biological assays and studies.
Mécanisme D'action
The mechanism of action of 2,6-Diamino-5-(6-(benzo[d]oxazol-2-yl)-6-hydroxyhexyl)pyrimidin-4(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzo[d]oxazole moiety could play a role in binding to biological targets, while the pyrimidine ring might be involved in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-(6-(benzo[d]oxazol-2-yl)-6-hydroxyhexyl)pyrimidin-4(1H)-one: Similar structure but with one less amino group.
2,6-Diamino-5-(6-(benzo[d]thiazol-2-yl)-6-hydroxyhexyl)pyrimidin-4(1H)-one: Similar structure but with a benzo[d]thiazole moiety instead of benzo[d]oxazole.
Uniqueness
The presence of both the benzo[d]oxazole moiety and the pyrimidine ring, along with the specific substitution pattern, makes 2,6-Diamino-5-(6-(benzo[d]oxazol-2-yl)-6-hydroxyhexyl)pyrimidin-4(1H)-one unique. This combination of features can result in distinct chemical and biological properties, setting it apart from similar compounds.
Propriétés
Numéro CAS |
647831-12-7 |
|---|---|
Formule moléculaire |
C17H21N5O3 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
2,4-diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H21N5O3/c18-14-10(15(24)22-17(19)21-14)6-2-1-3-8-12(23)16-20-11-7-4-5-9-13(11)25-16/h4-5,7,9,12,23H,1-3,6,8H2,(H5,18,19,21,22,24) |
Clé InChI |
SOLJLFVWXNCKMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)C(CCCCCC3=C(N=C(NC3=O)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


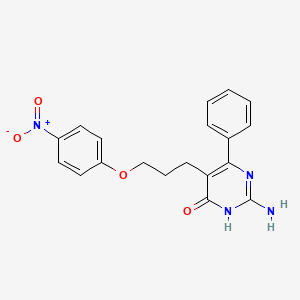
![N-(6-Chloro-4-propoxypyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12920332.png)
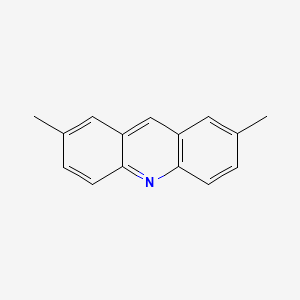

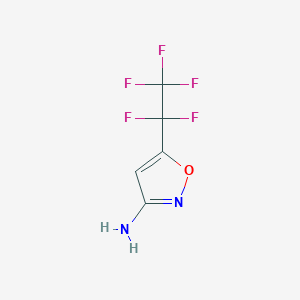

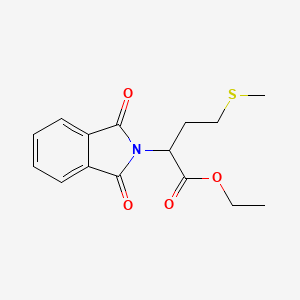
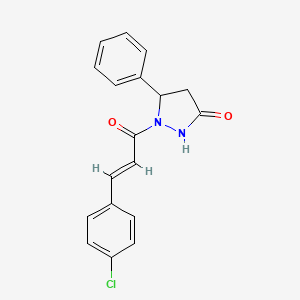
![2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12920397.png)

